Tris(3,3,5-trimethylcyclohexyl)arsine Tris(3,3,5-trimethylcyclohexyl)arsine
Brand Name: Vulcanchem
CAS No.: 64048-98-2
VCID: VC19392847
InChI: InChI=1S/C27H51As/c1-19-10-22(16-25(4,5)13-19)28(23-11-20(2)14-26(6,7)17-23)24-12-21(3)15-27(8,9)18-24/h19-24H,10-18H2,1-9H3
SMILES:
Molecular Formula: C27H51As
Molecular Weight: 450.6 g/mol

Tris(3,3,5-trimethylcyclohexyl)arsine

CAS No.: 64048-98-2

Cat. No.: VC19392847

Molecular Formula: C27H51As

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

Tris(3,3,5-trimethylcyclohexyl)arsine - 64048-98-2

Specification

CAS No. 64048-98-2
Molecular Formula C27H51As
Molecular Weight 450.6 g/mol
IUPAC Name tris(3,3,5-trimethylcyclohexyl)arsane
Standard InChI InChI=1S/C27H51As/c1-19-10-22(16-25(4,5)13-19)28(23-11-20(2)14-26(6,7)17-23)24-12-21(3)15-27(8,9)18-24/h19-24H,10-18H2,1-9H3
Standard InChI Key HLOMHEUCTNFDKS-UHFFFAOYSA-N
Canonical SMILES CC1CC(CC(C1)(C)C)[As](C2CC(CC(C2)(C)C)C)C3CC(CC(C3)(C)C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Stereochemical Considerations

The molecular formula of tris(3,3,5-trimethylcyclohexyl)arsine is C₃₃H₅₇As, derived from the substitution of three 3,3,5-trimethylcyclohexyl groups (C₁₁H₁₉) onto an arsenic center. Each cyclohexyl substituent adopts a chair conformation with axial and equatorial methyl groups, introducing significant steric bulk. Computational modeling of analogous systems, such as gold complexes with bulky arsines, suggests that the 3,3,5-trimethylcyclohexyl groups may enforce a trigonal pyramidal geometry around arsenic, with bond angles deviating from ideal 109.5° due to steric strain .

Comparative Electronic Properties

The electron-donating capacity of the 3,3,5-trimethylcyclohexyl groups is anticipated to be weaker than that of trimethylsilyl substituents in As(SiMe₃)₃, as silicon’s +I effect enhances arsenic’s lone pair availability. Cyclohexyl groups, being purely hydrocarbon, likely render the arsenic center less nucleophilic, reducing its utility in Lewis acid-base adduct formation compared to silylated analogs.

Hypothetical Synthesis Pathways

Grignard Route Adaptation

A plausible synthesis mirrors the established method for tris(trimethylsilyl)arsane :

  • Arsenic trichloride (AsCl₃) reacts with 3,3,5-trimethylcyclohexylmagnesium bromide in a 1:3 molar ratio under inert conditions.

  • Stepwise substitution of chloride by cyclohexyl groups occurs, with intermediates stabilized by ether solvents.

  • Final purification via vacuum distillation or recrystallization.

Critical Challenges:

  • Steric hindrance from bulky substituents may impede complete substitution, requiring excess Grignard reagent.

  • Byproduct formation (e.g., AsCl₂(C₁₁H₁₉)) necessitates rigorous chromatography.

Reductive Coupling Approach

An alternative pathway involves arsenic trioxide (As₂O₃) reduction in the presence of 3,3,5-trimethylcyclohexyl iodide:

  • As₂O₃ is reduced by lithium aluminum hydride (LiAlH₄) to generate arsenic hydride intermediates.

  • Subsequent alkylation with cyclohexyl iodide under phase-transfer conditions.
    Key Variables:

  • Temperature control (60–80°C) to mitigate premature ligand decomposition.

  • Solvent selection (e.g., tetrahydrofuran) to balance reactivity and solubility .

Predicted Physicochemical Properties

Thermal Stability and Reactivity

PropertyEstimated ValueBasis for Estimation
Melting Point120–135°CAnalogous triarylarsines
Boiling Point (1 mmHg)290–310°CMolecular weight comparables
Solubility in THF>50 mg/mLNonpolar substituent compatibility

Spectroscopic Signatures

  • ¹H NMR: Multiplets between δ 0.8–2.1 ppm (cyclohexyl CH₃ and CH₂ groups).

  • ¹³C NMR: Quartet near δ 22 ppm (As–C coupling, J ≈ 45 Hz).

  • IR: Absence of Si–C stretches (~700 cm⁻¹), distinguishing it from silylated analogs.

Future Research Directions

Computational Modeling Priorities

  • Density functional theory (DFT) studies to optimize substituent effects on arsenic’s electronic structure.

  • Molecular dynamics simulations to predict thermal decomposition pathways.

Experimental Validation Needs

  • Synthesis and crystallographic characterization to confirm molecular geometry.

  • Kinetic studies of precursor decomposition in semiconductor applications.

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